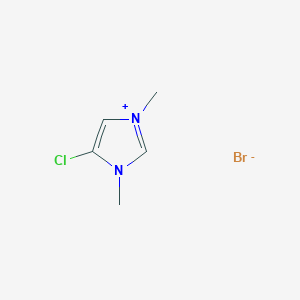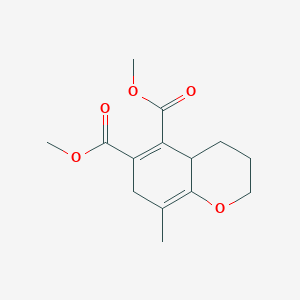
dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate is a heterocyclic compound belonging to the chromene family. . This particular compound features a chromene core with dimethyl ester groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylic acid with methanol in the presence of a catalyst can yield the dimethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2H-chromene derivatives: These compounds share a similar core structure but differ in their substituents.
4H-chromene derivatives: These are structurally related but have different hydrogenation states.
Coumarins: These compounds are also related to chromenes and exhibit similar biological activities.
Uniqueness
Dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate is unique due to its specific ester groups and methyl substitution, which confer distinct chemical and biological properties.
Properties
CAS No. |
74938-54-8 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-8-7-10(13(15)17-2)11(14(16)18-3)9-5-4-6-19-12(8)9/h9H,4-7H2,1-3H3 |
InChI Key |
IHVMBBLYIKLUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CCCO2)C(=C(C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


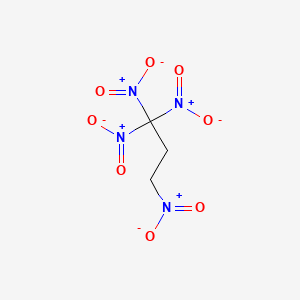
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)

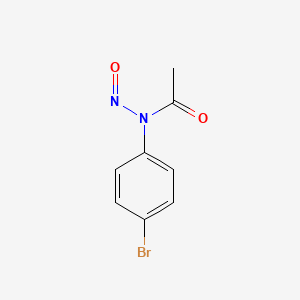
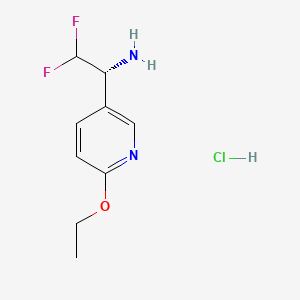
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
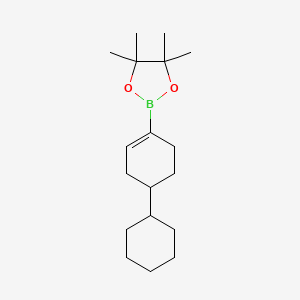
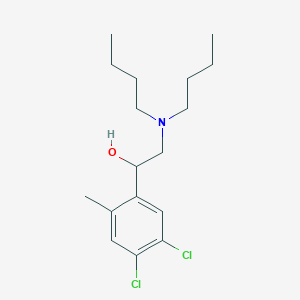
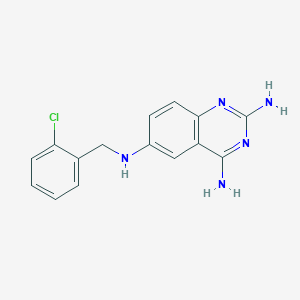
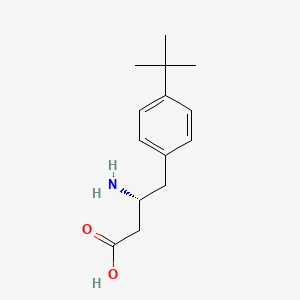

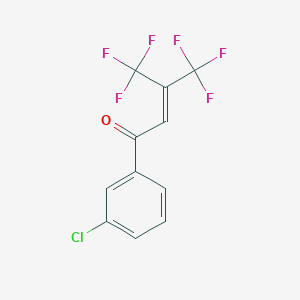
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
